(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide
Description
(R)-2-Methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide is a chiral sulfinamide derivative widely employed in asymmetric synthesis, particularly for constructing stereochemically complex molecules such as atropisomers and orientational chirality targets . Its structure features a pyridin-3-ylmethylidene group attached to the sulfinamide core, which confers unique electronic and steric properties. The compound is synthesized via a Ti(OEt)₄-mediated dehydration reaction between (R)-2-methylpropane-2-sulfinamide and pyridin-3-ylcarbaldehyde, achieving high yields (~93%) under optimized conditions . The (R)-configuration at the sulfur center ensures enantioselectivity in subsequent reactions, such as nucleophilic additions or cross-coupling processes .
Key applications include its role as a chiral auxiliary in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl atropisomers (67% yield) and as a precursor for orientational chirality targets in Sonogashira coupling reactions . X-ray crystallography confirms its absolute configuration, which is critical for validating stereochemical outcomes in asymmetric catalysis .
Properties
IUPAC Name |
(NE)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQNAHRVOYMEED-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process is often prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same key steps of enantioselective oxidation and disulfide bond cleavage, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . Typical conditions involve the use of solvents like methanol and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .
Major Products
Major products formed from these reactions include chiral amines, sulfonamides, and sulfides .
Scientific Research Applications
®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis for the production of enantiomerically pure amines.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereoselective environment during chemical reactions . The sulfinamide group acts as a protecting group and is removed after the desired stereoselective transformation is complete .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related sulfinamides below, focusing on substituent effects, stereoselectivity, and synthetic utility.
Key Findings
Electronic Effects: The pyridin-3-ylmethylidene group in the target compound enhances coordination with transition metals (e.g., Pd, Rh), facilitating cross-coupling reactions . In contrast, perfluorophenyl substituents (e.g., 3a) increase electrophilicity but reduce solubility in nonpolar solvents . Trifluoroethylidene derivatives (e.g., ) exhibit superior metabolic stability due to fluorine’s electronegativity, making them valuable in drug design.
Steric and Stereochemical Influence :
- Bulky substituents (e.g., oxetanylidene in ) introduce steric hindrance, limiting reactivity in crowded environments. The target compound’s pyridine ring balances steric bulk and electronic activation, enabling efficient Suzuki-Miyaura coupling .
- Allylic phenyl groups (e.g., 3aa) enhance diastereoselectivity in Rh-catalyzed allylations (up to 95% ee) , whereas the target compound’s planar imine group favors axial chirality in atropisomers .
Synthetic Utility: The target compound’s synthesis (93% yield via Ti(OEt)₄-mediated dehydration) outperforms fluorinated analogs, which often require harsh conditions . Sonogashira coupling of the target compound yields orientational chirality products (67%) , whereas propargyl sulfinamides (e.g., 3a) are less versatile due to competing side reactions .
Crystallographic and Computational Insights
- X-ray diffraction confirms the (R)-configuration of the target compound and its orientational chirality products, with SHELX software routinely used for refinement .
- Computational studies highlight the pyridin-3-yl group’s role in stabilizing transition states via π-π interactions, a feature absent in non-aromatic analogs like oxetanylidene derivatives .
Biological Activity
(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide, identified by its CAS number 220315-22-0, is a chiral sulfinamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2OS |
| Molecular Weight | 210.30 g/mol |
| IUPAC Name | This compound |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfinamide group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, enhancing the stability of the compound's binding to its targets .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various sulfinamide derivatives. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains. For example, certain pyrrole derivatives exhibit minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that (R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide may also possess similar antimicrobial properties.
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of enzymes involved in metabolic pathways. Its unique structural features allow it to inhibit specific targets effectively. For instance, sulfinamides are known to inhibit carbonic anhydrases and other vital enzymes, which could lead to therapeutic applications in treating conditions such as glaucoma and epilepsy .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated a series of pyrrole derivatives, revealing that modifications similar to those found in (R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide could enhance antibacterial efficacy against resistant strains .
- Cancer Research : Research indicates that compounds with similar structural motifs have been explored for their anticancer properties. The interaction with specific receptors involved in cell proliferation pathways suggests a potential role for (R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide in cancer therapeutics .
- Neuroprotective Effects : Some sulfinamides have demonstrated neuroprotective effects by modulating glutamate receptors involved in excitotoxicity. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide?
- Methodology : The compound is typically synthesized via Rh-catalyzed asymmetric allylation. Key steps include:
- Reacting tert-butanesulfinamide with a pyridinyl aldehyde derivative under inert conditions (e.g., dry Et₂O or CH₂Cl₂).
- Using chiral ligands (e.g., Rh catalysts) to ensure enantioselectivity, achieving diastereomeric ratios (dr) >20:1 .
- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) or automated flash chromatography (e.g., Combiflash 300+) .
Q. How can researchers verify the stereochemical configuration of this sulfinamide?
- Chiral Techniques :
- Optical Rotation : Measure [α]D values (e.g., [α]D = -31.4° in CHCl₃) and compare with literature data .
- NOESY NMR : Correlate spatial proximity of protons (e.g., pyridinyl CH=N with t-Bu groups) to confirm E-configuration and R/S stereochemistry .
- X-ray Crystallography : Use SHELX or WinGX suites for crystal structure determination. Refinement with SHELXL ensures accurate anisotropic displacement parameters .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in the synthesis of this compound?
- Critical Factors :
- Temperature : Lower temperatures (-78°C to -50°C) enhance stereocontrol by slowing competing pathways (e.g., epimerization) .
- Catalyst-Ligand Pair : Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP) improve enantiomeric excess (ee >90%) .
- Solvent Polarity : Non-polar solvents (e.g., Et₂O) favor tighter transition states, increasing dr .
- Troubleshooting : If dr <10:1, screen alternative ligands (e.g., Josiphos) or add molecular sieves to scavenge moisture .
Q. What strategies resolve contradictions in NMR data for structurally similar sulfinamides?
- Case Study : Overlapping signals in ¹H NMR (e.g., allylic protons at δ 5.8–5.9 ppm) can be deconvoluted by:
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at -40°C .
- COSY/HSQC : Assign coupled protons (e.g., pyridinyl CH=N at δ 8.5–8.6 ppm) and correlate with ¹³C shifts .
- HRMS Cross-Validation : Confirm molecular formula (e.g., C₁₄H₂₀N₂OS requires m/z 264.1296 [M+H]⁺) to rule out impurities .
Q. How can computational tools enhance crystallographic refinement for this compound?
- Software Workflow :
- Data Collection : Use high-resolution synchrotron data (d-spacing <0.8 Å) to minimize errors .
- Structure Solution : Employ SHELXD for direct methods or SIR2014 for charge-flipping .
- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Validate using R1 (<5%) and wR2 (<12%) metrics .
- Visualization : Generate ORTEP diagrams in WinGX to illustrate anisotropic displacement ellipsoids and hydrogen bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
